molecular formula C12H7F5O2 B14056383 1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene

1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene

Cat. No.: B14056383
M. Wt: 278.17 g/mol
InChI Key: DXRQFIKIWHFKJS-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring

Preparation Methods

One common method involves the use of radical trifluoromethylation, where trifluoromethyl radicals are generated and subsequently react with the naphthalene substrate . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The difluoromethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene involves its interaction with molecular targets through its difluoromethoxy and trifluoromethoxy groups. These groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:

  • 1-(Difluoromethoxy)-4-(trifluoromethoxy)naphthalene
  • 1-(Difluoromethoxy)-5-(trifluoromethoxy)naphthalene
  • Trifluoromethyl phenyl sulfone

These compounds share similar structural features but differ in the position of the functional groups on the naphthalene ring or the presence of other substituents.

Properties

Molecular Formula

C12H7F5O2

Molecular Weight

278.17 g/mol

IUPAC Name

1-(difluoromethoxy)-8-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H7F5O2/c13-11(14)18-8-5-1-3-7-4-2-6-9(10(7)8)19-12(15,16)17/h1-6,11H

InChI Key

DXRQFIKIWHFKJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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